![molecular formula C16H13NO5 B5758272 4-propionylphenyl 2-nitrobenzoate](/img/structure/B5758272.png)
4-propionylphenyl 2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-propionylphenyl 2-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical properties, which make it suitable for use in different research applications.
Wirkmechanismus
The mechanism of action of 4-propionylphenyl 2-nitrobenzoate is not well understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes in the body. This inhibition leads to a decrease in the production of specific proteins, which can have a range of effects on various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and analgesic properties. Additionally, it has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals. It has also been shown to have antitumor properties, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-propionylphenyl 2-nitrobenzoate in lab experiments is its unique chemical properties. This compound can be easily synthesized and purified, making it an ideal candidate for use in various research applications. Additionally, its potential applications in drug design and discovery make it a valuable tool for researchers.
However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not well understood, which can make it difficult to interpret experimental results. Additionally, its potential toxicity and side effects must be carefully considered before using it in any research application.
Zukünftige Richtungen
There are several future directions for research on 4-propionylphenyl 2-nitrobenzoate. One potential direction is to further investigate its mechanism of action. Understanding how this compound exerts its effects could lead to the development of new drugs and therapeutic agents.
Another future direction is to explore its potential applications in treating various diseases. For example, it could be used in the treatment of cancer, inflammation, and pain. Additionally, its antioxidant properties could make it a valuable tool in the prevention of various diseases.
Conclusion:
In conclusion, this compound is a chemical compound with several potential applications in scientific research. Its unique chemical properties make it suitable for use in various research applications, including drug design and discovery. While there are some limitations to using this compound in lab experiments, its potential benefits make it a valuable tool for researchers. Future research on this compound could lead to the development of new drugs and therapeutic agents, as well as new insights into its mechanism of action and potential applications in treating various diseases.
Synthesemethoden
The synthesis of 4-propionylphenyl 2-nitrobenzoate involves a series of chemical reactions. The first step involves the reaction of 4-propionylphenol and 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of an intermediate product, which is then purified using column chromatography. The final product, this compound, is obtained after recrystallization.
Wissenschaftliche Forschungsanwendungen
4-propionylphenyl 2-nitrobenzoate has several potential applications in scientific research. One of its most significant applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of other organic compounds. Additionally, it is also used in the development of new drugs and therapeutic agents. The unique chemical properties of this compound make it suitable for use in drug design and discovery.
Eigenschaften
IUPAC Name |
(4-propanoylphenyl) 2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-2-15(18)11-7-9-12(10-8-11)22-16(19)13-5-3-4-6-14(13)17(20)21/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPSBJFWMGXEAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.